molecular formula C19H25FN2O5 B3405376 Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate CAS No. 1351596-82-1

Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate

Cat. No. B3405376
CAS RN: 1351596-82-1
M. Wt: 380.4
InChI Key: TUFYRDCGDNDYPQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate, also known as EFCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCP is a prodrug that is converted into its active form, which has been shown to exhibit anti-inflammatory and analgesic effects. In

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate inhibits both COX-1 and COX-2 enzymes, which are involved in different pathways of inflammation. By inhibiting these enzymes, Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate reduces the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, colitis, and neuropathic pain. Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate has also been shown to exhibit antipyretic effects, reducing fever in animal models. However, the exact biochemical and physiological effects of Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate in humans are still unknown and require further research.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate also has some limitations, including its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate research, including its potential use in the treatment of pain and inflammation-related conditions, its potential use as a pesticide, and its potential use in the synthesis of new materials. Further research is also needed to fully understand the biochemical and physiological effects of Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate in humans and to determine its safety and efficacy for use in various applications.

Scientific Research Applications

Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related conditions. In agriculture, Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate has been studied for its potential use in the synthesis of new materials due to its unique chemical structure.

properties

IUPAC Name

ethyl 4-[[3-[(4-fluorophenyl)carbamoyloxy]cyclohexyl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O5/c1-2-26-18(24)11-10-17(23)21-15-4-3-5-16(12-15)27-19(25)22-14-8-6-13(20)7-9-14/h6-9,15-16H,2-5,10-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFYRDCGDNDYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-(((4-fluorophenyl)carbamoyl)oxy)cyclohexyl)amino)-4-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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